molecular formula C12H9ClN6O5 B14951876 (2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

Cat. No.: B14951876
M. Wt: 352.69 g/mol
InChI Key: NACCBCCUGNEWTP-GIDUJCDVSA-N
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Description

2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE typically involves multi-step organic reactionsThe final steps involve the formation of the hydraziniumolate moiety under controlled conditions, such as specific pH, temperature, and solvent environments .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Process control methodologies are employed to monitor and regulate variables like temperature, pressure, and reactant concentrations to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE
  • 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-IODO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE

Uniqueness

The uniqueness of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE lies in its specific substitution pattern and the presence of both chlorinated and nitro functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H9ClN6O5

Molecular Weight

352.69 g/mol

IUPAC Name

1-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine

InChI

InChI=1S/C12H9ClN6O5/c13-10-3-1-7(18(20)21)5-9(10)11-4-2-8(24-11)6-15-16-12(14)17-19(22)23/h1-6H,(H3,14,16,17)/b15-6+

InChI Key

NACCBCCUGNEWTP-GIDUJCDVSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)Cl

Origin of Product

United States

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